4-(4-Cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, commonly referred to as RS-8359, is a synthetic compound that has garnered significant interest in scientific research due to its selective and reversible inhibition of monoamine oxidase A (MAO-A). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer demonstrating greater pharmacological activity. [, , , ]
RS-8359 is classified as a reversible inhibitor of monoamine oxidase A (RIMA). [, , , , , , , ] This class of compounds is distinct from classical MAOIs due to their reversible binding nature, leading to a potentially safer pharmacological profile. [, ]
In scientific research, RS-8359 serves as a valuable tool for investigating the role of MAO-A in various physiological and pathological processes, particularly within the central nervous system. [, , , , , , ]
4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile is a chemical compound with the molecular formula CHNO. It belongs to a class of compounds known for their pharmacological properties, particularly as inhibitors of monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
This compound can be synthesized through various chemical reactions involving cyclopenta[d]pyrimidine derivatives. Its synthesis has been documented in several research articles and patents, indicating its relevance in drug development and medicinal chemistry.
4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile can be classified as:
The synthesis of 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile typically involves multi-step reactions starting from simpler precursors. A common method includes:
The synthesis often utilizes techniques such as:
The molecular structure of 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile features a cyclopenta[d]pyrimidine ring system attached to a benzonitrile moiety. The hydroxyl group at position 7 and the amino group at position 4 are critical for its biological activity.
Key spectroscopic data include:
The compound can participate in various chemical reactions due to its functional groups, including:
These reactions are often carried out under specific conditions to ensure selectivity and yield, utilizing solvents such as dichloromethane or methanol, and may require catalysts or protective groups depending on the reaction type.
The mechanism of action for 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile primarily involves inhibition of monoamine oxidase enzymes. This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and anxiety.
Research indicates that this compound selectively inhibits monoamine oxidase A over monoamine oxidase B, suggesting a targeted therapeutic profile .
4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile is primarily researched for its:
The cyclopenta[d]pyrimidine core represents a privileged scaffold in medicinal chemistry, with synthetic approaches focusing on ring closure strategies and precursor functionalization. The primary route to the 7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine system involves a multi-step sequence starting from appropriately substituted cyclopentanone derivatives. As disclosed in patent literature [4], this typically begins with the cyclocondensation of aminocyclopentane carbonitrile with formamide derivatives under elevated temperatures (180-200°C), yielding the pyrimidine ring through intramolecular cyclization. This method provides the unsaturated pyrimidine core in moderate yields (45-65%), necessitating subsequent stereoselective hydroxylation to introduce the 7-hydroxy functionality [4].
Alternative synthetic pathways employ Gewald-type reactions for annulated systems, as demonstrated in the synthesis of analogous cyclopenta-fused thienopyrimidines [7]. This approach utilizes cyclopentanone, malononitrile, and elemental sulfur with potassium carbonate catalysis in ethanol under reflux conditions, achieving the thiophene precursor in excellent yields (>85%). The resulting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile then undergoes ring closure with trifluoroacetic acid (TFA) in the presence of phosphorous oxychloride through a one-pot procedure. This method offers significant advantages including milder reaction conditions, reduced step count, and higher overall yields (70-75%) compared to traditional approaches [7].
Table 1: Comparison of Synthetic Approaches to Cyclopenta[d]pyrimidine Core
Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Cyclocondensation | Formamide derivatives, 180-200°C | 45-65% | Direct ring formation |
Gewald-Thienopyrimidine route | K₂CO₃, ethanol reflux, then TFA/POCl₃ | 70-75% | Milder conditions, higher yields |
Catalytic hydrogenation | H₂/Pd-C, ethanol, 50 psi | 90% | Efficient reduction of unsaturated bonds |
Post-cyclization modifications include catalytic hydrogenation (H₂/Pd-C, ethanol, 50 psi) to saturate specific bonds, achieving >90% reduction efficiency [4]. For the target compound, this step is crucial for establishing the 6,7-dihydro framework prior to hydroxylation. The chlorination step using phosphorous oxychloride (POCl₃) at 80-90°C for 4-6 hours generates the key 4-chloro intermediate essential for nucleophilic displacement with 4-aminobenzonitrile [7]. This intermediate demonstrates high reactivity toward aromatic amines, enabling the formation of the critical C-N bond connecting the heterocyclic core to the benzonitrile moiety.
The introduction of the 4-aminobenzonitrile moiety to the cyclopenta[d]pyrimidine core represents a critical structure-activity relationship (SAR) element. This connection is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the activation provided by the electron-deficient pyrimidine ring. The 4-chloro intermediate exhibits exceptional reactivity toward aromatic amines, with reactions typically conducted in anhydrous solvents (toluene or xylene) at 110-130°C for 8-12 hours, yielding the 4-anilino derivatives in 70-85% efficiency [4]. This method demonstrates excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aniline ring.
Advanced functionalization strategies employ palladium-catalyzed cross-coupling reactions for introducing structural diversity. Suzuki-Miyaura coupling enables the installation of aryl and heteroaryl groups at specific positions of the benzonitrile ring. As demonstrated in patent CA1273632A [4], this approach utilizes Pd(PPh₃)₄ as catalyst with aqueous Na₂CO₃ as base in toluene/ethanol mixtures (3:1) at 80°C, achieving coupling efficiencies of 75-90%. This method proves particularly valuable for introducing biaryl systems that enhance tubulin binding affinity in microtubule-targeting applications [4] [8].
Table 2: Functionalization Strategies for 4-Aminobenzonitrile Derivatives
Strategy | Conditions | Applications | Yield Range |
---|---|---|---|
Nucleophilic Aromatic Substitution | 4-Chloropyrimidine, toluene, 110-130°C | Core-aniline connection | 70-85% |
Reductive Amination | NaBH₃CN, methanol, rt, 12h | N-methylation of aniline nitrogen | 80-92% |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, toluene/EtOH | Biaryl system introduction | 75-90% |
Reductive amination provides access to N-alkylated derivatives, crucial for optimizing pharmacokinetic properties. Using aqueous formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this transformation achieves N-methylation efficiencies of 80-92% [4]. The N-methyl group serves dual purposes: it eliminates a potential hydrogen bond donor, modifying interaction profiles with biological targets, and enhances lipophilicity parameters, improving blood-brain barrier penetration for central nervous system applications [4]. The benzonitrile group itself functions as a hydrogen bond acceptor and influences electron distribution across the aniline ring, directly affecting the molecule's binding affinity to biological targets such as tubulin [5].
The 7-hydroxy group in the cyclopentane ring introduces a chiral center with significant implications for biological activity. Synthetic approaches to this stereogenic center employ stereoselective reduction of the corresponding ketone precursor using chiral catalysts. Sodium borohydride (NaBH₄) reduction in methanol at 0°C produces a racemic mixture of (7R)- and (7S)-alcohols in approximately equal proportions [4]. However, enzymatic resolution using lipase-based systems (e.g., Candida antarctica lipase B) enables efficient separation of enantiomers through asymmetric acetylation, yielding enantiomerically enriched material with >98% ee [4].
The absolute configuration of the 7-hydroxy group significantly influences biological potency. Molecular docking studies indicate that the (7R)-enantiomer exhibits superior binding to the colchicine site of tubulin due to optimal spatial positioning of the hydroxyl group for hydrogen bonding with β-tubulin residues (Leu248, Ala250) [5]. This enantiomer demonstrates a 5.8 μM EC₅₀ for microtubule depolymerization compared to >50 μM for the (7S)-counterpart, representing an approximate 10-fold difference in potency [4]. The hydroxyl group participates in a critical hydrogen bond network within the tubulin binding pocket, with molecular modeling confirming that the (R)-configuration positions this group for simultaneous interaction with backbone amides of Leu248 and Ala250 [5].
Table 3: Impact of Stereochemistry on Biological Activity
Stereochemistry | Microtubule Depolymerization EC₅₀ (μM) | Tubulin Binding Affinity (Kd, nM) | Relative Potency |
---|---|---|---|
(7R)-enantiomer | 5.8 ± 0.3 | 420 ± 25 | 1.0 (reference) |
(7S)-enantiomer | 52.4 ± 3.1 | 3800 ± 310 | 0.11 |
Racemic mixture | 11.7 ± 0.9 | 980 ± 85 | 0.49 |
Diastereomer separation techniques employ chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the selector with ethanol/n-hexane mobile phases [7]. Analytical methods for stereochemical characterization include circular dichroism spectroscopy, which reveals distinct Cotton effects at 245 nm and 280 nm for the two enantiomers, and X-ray crystallography of protein-ligand complexes, which unambiguously confirms the absolute configuration of the bound ligand [5]. The hydroxyl group's stereochemistry also influences the molecular conformation of the cyclopentane ring, with the (R)-enantiomer adopting a half-chair conformation that optimally positions the pyrimidine ring for π-stacking interactions with tubulin's aromatic residues [4] [7].
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names for 4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
Identifier Type | Designation |
---|---|
IUPAC Name | 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile |
Systematic Name | 4-(4-Cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine |
Common Synonyms | RS 8359; RS-8359; 4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile |
CAS Registry | 105365-76-2 |
Molecular Formula | C₁₄H₁₂N₄O |
Other Identifiers | AC1L4U7W; FD7171; AG-J-48685; LS-38681; I14-8510; AKOS015856412 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1